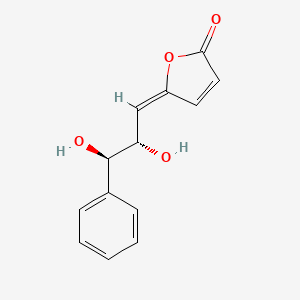
Goniobutenolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Goniobutenolide A is a natural product found in Goniothalamus amuyon, Goniothalamus borneensis, and Goniothalamus giganteus with data available.
Scientific Research Applications
Synthesis and Antiproliferative Activity
Goniobutenolide A has been synthesized starting from d-glucose, with a focus on its potential antiproliferative activity against tumor cell lines. The synthesis process includes a key one-pot sequence of Z-selective Wittig olefination/lactonization/β-elimination, leading to various lactones including this compound and its epimers. These compounds, upon evaluation, exhibited potent cytotoxic activities against a panel of tumor cell lines, indicating their potential in antitumor applications (Popsavin et al., 2012). Further studies corroborate this finding, highlighting the synthesis of goniobutenolides and their cytotoxic effectiveness in inducing apoptosis in a caspase-dependent manner and causing changes in cell cycle distribution in tumor cells (Kovacevic et al., 2016).
Styryllactone Studies
Research into styryllactones, a group of compounds including this compound, has shown that they possess antiproliferative activity against cancer cells. This activity is primarily linked to the induction of apoptosis in target cells. This compound, as a part of this group, contributes to the broader understanding of natural compounds in cancer treatment and prevention (Seyed et al., 2014).
Photoisomerization Studies
A significant advancement in the study of goniobutenolides includes the development of a visible light-induced photoisomerization method for γ-(Z)-alkylidenebutenolides, such as this compound. This method allows for the conversion of these compounds to their corresponding E-components, enhancing their potential utility in various synthetic applications (Chatterjee et al., 2022).
properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(5E)-5-[(2S,3R)-2,3-dihydroxy-3-phenylpropylidene]furan-2-one |
InChI |
InChI=1S/C13H12O4/c14-11(8-10-6-7-12(15)17-10)13(16)9-4-2-1-3-5-9/h1-8,11,13-14,16H/b10-8+/t11-,13+/m0/s1 |
InChI Key |
XDLSRIVPCBODNQ-YRFMYUJQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](/C=C/2\C=CC(=O)O2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C=C2C=CC(=O)O2)O)O |
synonyms |
goniobutenolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



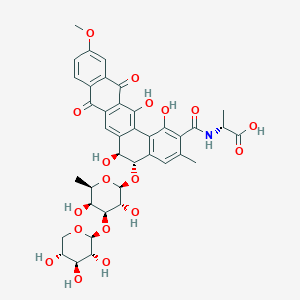
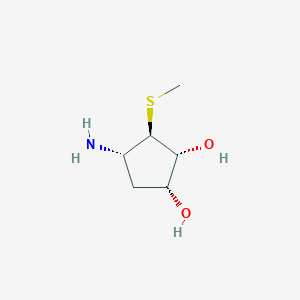
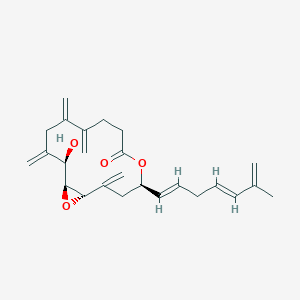

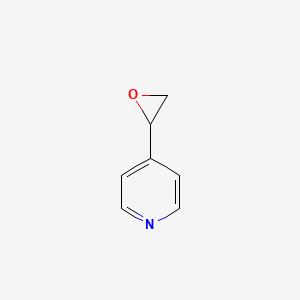
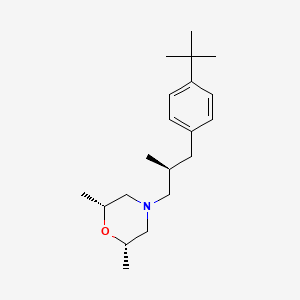
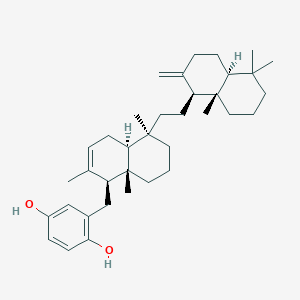

![N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide](/img/structure/B1250830.png)
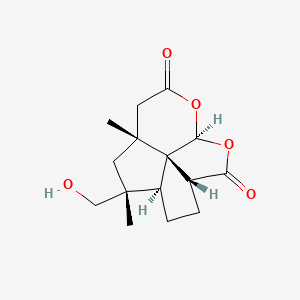
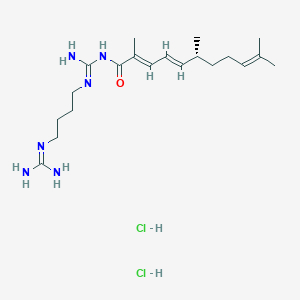
![N-Ethyl-N'-[[2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine;tetrahydrochloride](/img/structure/B1250834.png)
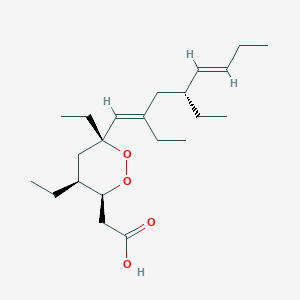
![N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide](/img/structure/B1250838.png)